[(2-Chlorobenzoyl)thio]acetic acid
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Overview
Description
Scientific Research Applications
Intermediate for Diclofenac Sodium Production [(2-Chlorobenzoyl)thio]acetic acid, as a derivative of 2-chlorobenzoic acid, is pivotal in pharmaceutical synthesis. It's a key intermediate for producing diclofenac sodium, an anti-inflammatory drug. The synthesis involves oxidizing 2-chlorotoluene with ozone, a method studied for its kinetics and mechanism. The process, enhanced by catalysts like cobalt (II) acetate, significantly improves the yield of 2-chlorobenzoic acid, underscoring its industrial relevance (Bushuiev, Halstian, & Kotova, 2020).
Chemical Analysis and Extraction Methods The compound is integral in advanced analytical methods for studying phytohormones in plant tissues, showcasing its role in sophisticated liquid chromatography and mass spectrometry techniques. This is crucial for understanding plant growth and development, highlighting its application in agricultural and botanical research (Fan et al., 2011).
Electrochemical Studies and Material Science Derivatives of the compound, like thiophene-3-acetic acid, are used in studying the electrochemical and electrochromic properties of polymers. These studies are vital for developing new materials with potential applications in energy storage and electronic devices (Giglioti et al., 2004).
Catalysis and Chemical Reactions The compound's derivatives are also involved in complex catalytic reactions, like the oxidative condensation of methane to acetic acid, showcasing its role in fundamental chemical processes and industrial applications (Periana et al., 2003).
Pharmaceutical Formulation Studies In pharmaceutical sciences, the compound is part of the structure of drugs like acemetacin, where its role in forming hydrogen-bonded chains contributes to the drug's efficacy and stability (Gelbrich, Haddow, & Griesser, 2007).
Biological and Laser Efficacy Studies The compound and its derivatives are synthesized and studied for their biological activity and laser efficacy, indicating its potential in biomedical applications and material sciences (Saleh et al., 2020).
Safety And Hazards
The safety data sheet for a related compound, 2-Chlorobenzoic acid
, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-(2-chlorobenzoyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3S/c10-7-4-2-1-3-6(7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMOEUGKKXVRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorobenzoyl)thio]acetic acid |
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